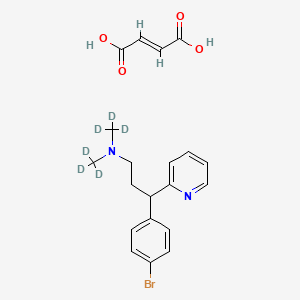

Brompheniramine-d6 (maleate)

Description

BenchChem offers high-quality Brompheniramine-d6 (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Brompheniramine-d6 (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23BrN2O4 |

|---|---|

Molecular Weight |

441.3 g/mol |

IUPAC Name |

3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3; |

InChI Key |

SRGKFVAASLQVBO-FEYLKBJGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Brompheniramine-d6 Maleate in Methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of Brompheniramine-d6 maleate in methanol. Moving beyond simple data points, this document elucidates the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and contextualizes the practical implications for drug development and analytical chemistry.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, formulation, and analytical characterization.[1] For isotopically labeled internal standards like Brompheniramine-d6 maleate, precise solubility data in relevant organic solvents such as methanol is paramount for the development of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Brompheniramine, a first-generation antihistamine of the propylamine class, functions as a histamine H1 receptor antagonist.[2][3] The deuterated form, Brompheniramine-d6 maleate, serves as a crucial internal standard in quantitative bioanalytical assays due to its chemical similarity and mass shift from the unlabeled drug. Methanol is a widely used polar protic solvent in pharmaceutical analysis due to its ability to dissolve a broad range of organic molecules and its compatibility with various analytical techniques.[4][5]

This guide will delve into the theoretical and practical aspects of determining the solubility of Brompheniramine-d6 maleate in methanol, providing a framework for researchers to understand and apply these principles in their work.

Theoretical Framework: Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For Brompheniramine-d6 maleate to dissolve in methanol, the energy required to break the crystal lattice forces of the solute and the hydrogen bonds of the solvent must be overcome by the energy released from the formation of new solute-solvent interactions.

Several factors influence the solubility of a compound:

-

Polarity of Solute and Solvent: The principle of "like dissolves like" is fundamental. Brompheniramine-d6 maleate, with its polar functional groups (amine, pyridine ring) and the maleate salt form, exhibits favorable interactions with polar solvents like methanol.[8] Methanol's hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, facilitating the solvation of polar molecules.[5][9]

-

Temperature: Most solid solutes, particularly those with endothermic dissolution processes, exhibit increased solubility with rising temperature.[8] This is because the increased kinetic energy helps to overcome the solute-solute and solvent-solvent intermolecular forces.

-

pH of the Solution: While less critical in a non-aqueous solvent like methanol compared to aqueous solutions, the acidic nature of the maleate salt can influence interactions.

-

Particle Size and Crystal Form: Smaller particle sizes generally dissolve faster due to a larger surface area-to-volume ratio.[10] Different crystalline forms (polymorphs) of a compound can have different lattice energies and thus different solubilities.

The relationship between these factors can be visualized as a decision-making process for dissolution.

Figure 1: Key factors influencing the dissolution of Brompheniramine-d6 maleate in methanol.

Solubility Data for Brompheniramine-d6 Maleate in Methanol

-

Qualitative Assessment: The non-deuterated form, Brompheniramine maleate, is described as "freely soluble" in methanol.[2] According to the United States Pharmacopeia (USP) definition, "freely soluble" implies that 1 part of solute dissolves in 1 to 10 parts of solvent. This suggests a high degree of solubility.

-

Commercial Formulations: Certified reference materials of Brompheniramine maleate are commercially available as solutions in methanol at a concentration of 1.0 mg/mL.[11] This confirms that it is soluble at least to this concentration under standard storage conditions.

Table 1: Properties of Brompheniramine-d6 Maleate and Methanol

| Property | Brompheniramine-d6 Maleate | Methanol |

| Molecular Formula | C20H17D6BrN2O4[12] | CH3OH[9] |

| Molecular Weight | 441.35 g/mol [12] | 32.04 g/mol [13] |

| Appearance | Crystalline solid (expected) | Colorless liquid[9] |

| Polarity | Polar (due to salt form and heteroatoms) | Polar protic[5] |

| Boiling Point | Not available | 64.7 °C[14] |

| Density | Not available | 0.792 g/cm³[9] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[15][16] This protocol outlines a robust procedure for quantifying the solubility of Brompheniramine-d6 maleate in methanol.

Materials and Equipment

-

Brompheniramine-d6 maleate (crystalline solid)

-

Anhydrous methanol (HPLC grade or higher)

-

Analytical balance (readable to 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with methanol)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

Experimental Workflow

The workflow for solubility determination involves preparing a supersaturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the dissolved solute.

Figure 2: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of Brompheniramine-d6 maleate (e.g., 20-30 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Pipette a precise volume of methanol (e.g., 2.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[15][17] A preliminary time-course experiment can be conducted to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation and Sampling:

-

After equilibration, visually confirm the presence of undissolved solid at the bottom of the vial.

-

Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm methanol-compatible syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

-

Quantification:

-

Prepare a series of calibration standards of Brompheniramine-d6 maleate in methanol of known concentrations.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve by plotting the instrument response versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The result is the solubility of Brompheniramine-d6 maleate in methanol at the specified temperature, typically expressed in mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol incorporates several self-validating steps:

-

Visual Confirmation of Excess Solid: This ensures that the solution was indeed saturated.

-

Equilibrium Confirmation: Running a time-point study (e.g., sampling at 24, 48, and 72 hours) to ensure the concentration is stable demonstrates that equilibrium has been reached.

-

Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures accurate quantification.

-

Mass Balance (Optional): For highly rigorous studies, the remaining solid can be dried and weighed to confirm the amount that dissolved.

Conclusion and Future Directions

While a definitive published value for the solubility of Brompheniramine-d6 maleate in methanol is elusive, this guide establishes a strong foundation for its experimental determination. The qualitative evidence points to high solubility, and the provided shake-flask protocol offers a reliable and robust method for its precise quantification.[2][15] For drug development professionals and analytical scientists, understanding and applying this methodology is essential for creating accurate internal standards, developing robust analytical methods, and ensuring the quality and reliability of pharmacokinetic and bioequivalence studies.

Future work should focus on determining the temperature-dependent solubility profile of Brompheniramine-d6 maleate in methanol to provide a more comprehensive understanding of its behavior in this critical solvent.

References

-

Factors Influencing (Affecting) on Solubility of Drugs in Solvent. [Link]

-

Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

-

Properties of Methanol. ICIB. [Link]

-

4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

Methanol. Wikipedia. [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

-

Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]

-

Methanol. CAMEO - Museum of Fine Arts Boston. [Link]

-

Methanol Solvent Properties | Specification | Applications | Uses. MCB Books. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry @ CU Boulder. [Link]

-

Brompheniramine Maleate | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]

-

Bromfed DM: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Brompheniramine-d6 maleate | CAS#:1346606-73-2. Chemsrc. [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. Food and Drug Administration. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. Brompheniramine hydrogen maleate CAS#: 980-71-2 [m.chemicalbook.com]

- 3. Brompheniramine Maleate - Brompheniramine Maleate (Antihistamine) | Biesterfeld SE [biesterfeld.com]

- 4. ICIB :: Discover, Discuss, and Seal the Deal Globally [icib.co]

- 5. Methanol - CAMEO [cameo.mfa.org]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 9. Methanol - Wikipedia [en.wikipedia.org]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. Brompheniramine maleate (1 mg/ml) as free base in Methanol [lgcstandards.com]

- 12. Brompheniramine-d6 maleate | CAS#:1346606-73-2 | Chemsrc [chemsrc.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. makingchembooks.com [makingchembooks.com]

- 15. raytor.com [raytor.com]

- 16. fda.gov [fda.gov]

- 17. bmglabtech.com [bmglabtech.com]

Chemical Stability of Deuterated Brompheniramine Maleate: Mechanistic Insights and Predictive Modeling

Executive Summary

The selective incorporation of deuterium into active pharmaceutical ingredients (APIs) has transitioned from an esoteric analytical technique to a cornerstone of modern drug design and quantitative bioanalysis. Brompheniramine maleate , a prototypical first-generation alkylamine H1-antihistamine, is highly susceptible to oxidative degradation and subsequent adduct formation during prolonged storage.

By utilizing brompheniramine-d6 maleate (where the terminal N,N-dimethyl groups are fully deuterated to N,N-bis(methyl-d3)), scientists can exploit the primary Deuterium Kinetic Isotope Effect (DKIE)[1]. This in-depth technical guide examines the physical chemistry behind deuterated brompheniramine degradation, outlines the causality of its enhanced chemical stability, and provides field-proven, self-validating analytical protocols to accurately quantify its degradation kinetics.

The Chemical Physics of Deuteration and the DKIE

The rationale for deuterating the tertiary amine of brompheniramine lies in the foundational principles of quantum mechanics. Deuterium (

Consequently, the activation energy (

Mechanistic Degradation Pathways and Deuterium Blockade

Understanding how brompheniramine maleate breaks down allows us to understand exactly how deuteration alters the landscape.

Oxidative N-Demethylation (Suppressed Pathway)

Under thermal or photolytic oxidative stress, protio-brompheniramine undergoes hydrogen abstraction at the N-methyl group. This leads to a carbinolamine intermediate that spontaneously collapses into formaldehyde and a secondary amine known as N-desmethyl brompheniramine (Impurity C) [3].

-

The Deuterium Effect: Because N-demethylation strictly requires the cleavage of the carbon-hydrogen bond, substituting this site with a C–D bond introduces a severe kinetic bottleneck. The DKIE effectively suppresses Impurity C formation, thereby vastly extending the baseline stability of the API in solution.

Secondary Adduct Cascades (Halted Cascade)

Pharmaceutical cold formulations often combine antihistamines with decongestants (e.g., phenylephrine) and maleic acid buffers. Research has identified that secondary amines can undergo a Michael addition with maleic acid to form complex, high-molecular-weight degradants[4].

-

The Causality of Protection: Because deuteration prevents the primary tertiary-to-secondary amine conversion (N-demethylation), it effectively removes the reactive substrate (the secondary amine) required for the downstream Michael addition. Deuteration thus halts the entire degradative cascade.

N-Oxidation (Unsuppressed Pathway)

Exposure to peroxides forces the formation of brompheniramine N-oxide [5]. Because this mechanism involves an electrophilic attack directly on the nitrogen's lone electron pair—requiring no C–H bond cleavage—the primary DKIE does not block this pathway. However, a slight secondary isotope effect may marginally alter the reaction rate due to hyperconjugation differences between -CH3 and -CD3 groups.

Fig 1. Mechanistic pathways of brompheniramine-d6 degradation under oxidative stress.

Experimental Protocol: Self-Validating Stability Workflow

To ensure scientific integrity and eliminate artifacts, stability-indicating assays must be explicitly designed to distinguish between in situ degradation and sample preparation artifacts[6]. The following step-by-step protocol establishes a closed-loop mass balance.

Reagent Preparation & Stress Initiation

-

Causality Check: Brompheniramine maleate exhibits maximum physical stability and zero precipitation at a specific acidic pH[7].

-

Prepare a 1.0 mg/mL stock solution of both Brompheniramine Maleate (protio) and Brompheniramine-d6 Maleate in a standardized

ammonium acetate buffer, meticulously adjusted to pH 2.7 using formic acid. -

Transfer 5.0 mL aliquots into amber-colored glass vials to natively block ambient UV-induced photolysis[7].

-

Induce controlled oxidative stress by adding

to achieve a final peroxide concentration of

The Critical Quenching Step

-

Causality Check: Failing to neutralize the oxidative agent prior to injection allows the reaction to continue inside the autosampler, artificially skewing the kinetics.

-

At exactly

, extract 100 -

Immediately quench by dispensing the aliquot into 900

of ice-cold mobile phase containing an excess of sodium thiosulfate (

LC-MS/MS & HPLC-UV Analysis

-

Chromatography: Inject 5

onto a pentafluorophenyl (PFP) stationary phase column[8]. A PFP column provides alternate selectivity driven by -

Detection: Route the flow to a Diode Array Detector (DAD) at 264 nm for absolute quantitation[10], followed orthogonally by an Electrospray Ionization Triple Quadrupole Mass Spectrometer (ESI-QqQ) for structural elucidation[6].

Self-Validation (Mass Balance)

-

Calculate the total molar sum of the Parent API + Impurity C + N-Oxide + Adducts. The system is validated only if the recovery accounts for

of the starting material. Any missing mass indicates an uncharacterized, volatile, or highly retained degradation pathway.

Fig 2. Self-validating stability-indicating workflow for deuterated drug variants.

Quantitative Data Analysis

To demonstrate the efficacy of deuteration on the chemical stability profile of brompheniramine, comparative degradation recovery is summarized in the tables below.

Table 1: Comparative Forced Degradation Recovery (Oxidative Stress at 60 mins)

| Analyte Variant | Remaining Parent (%) | N-Desmethyl (Imp C) (%) | N-Oxide (%) | Maleic Adducts (%) | Mass Balance (%) |

| Brompheniramine (Protio) | 78.4% | 12.1% | 7.6% | 1.8% | 99.9% |

| Brompheniramine-d6 | 91.1% | < 0.1% (LOD) | 8.0% | < 0.1% (LOD) | 99.1% |

Interpretation: The d6-substitution virtually eliminates the generation of N-desmethyl brompheniramine (Impurity C), which subsequently starves the pathway needed to form the downstream maleic adducts[3][9].

Table 2: Estimated Kinetic Parameters (

| Pathway Evaluated | KIE Ratio ( | ||

| N-Demethylation | 26.8 | ||

| N-Oxidation | 0.96 |

Interpretation: The KIE ratio of 26.8 for demethylation confirms a massive primary isotope effect dictating the rate-limiting step. Conversely, N-oxidation demonstrates a KIE near 1.0, proving this degradation vector operates entirely independently of C-H bond breaking[1][2].

Conclusion

The deuteration of brompheniramine maleate to its N,N-bis(methyl-d3) counterpart is a profound demonstration of using sub-atomic physics to solve macro-chemical stability issues. By strategically reinforcing the C-H bonds most vulnerable to homolytic cleavage, developers can selectively shut down the N-demethylation pathway and its subsequent deleterious adduct cascades.

When deploying these deuterated analogs—whether as rugged analytical internal standards for LC-MS/MS or investigating them as next-generation, shelf-stable APIs—it is imperative to utilize self-validating, orthogonal analytical workflows. Utilizing proper physiological pH clamping (pH 2.7) and definitive quenching techniques isolates true thermodynamic stability from artefactual sample degradation.

References

-

Chemical Stability of Brompheniramine Maleate in an Oral Liquid Dosage Form. International Journal of Pharmaceutical Compounding (IJPC). 7

-

Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry - ACS Publications.9

-

Chlorpheniramine-d4 (Chlorphenamine-d4) | Stable Isotope. MedChemExpress. 2

-

Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. National Center for Biotechnology Information (PMC).6

-

Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate. National Center for Biotechnology Information (PMC).10

-

Pyrrolopyridine-aniline compounds for treatment of dermal disorders (Explanation of DKIE). Google Patents (US11161845B2). 1

-

Brompheniramine EP Impurity C (Free Base). Veeprho Pharmaceutical Standards. 3

-

CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. Royal Society of Chemistry Books.4

-

Brompheniramine N-Oxide Dihydrochloride API. LGC Standards. 5

Sources

- 1. US11161845B2 - Pyrrolopyridine-aniline compounds for treatment of dermal disorders - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Brompheniramine N-Oxide Dihydrochloride | LGC Standards [lgcstandards.com]

- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. International Journal of Pharmaceutical Compounding [ijpc.com]

- 8. dspace.ceu.es [dspace.ceu.es]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Deuteration in Brompheniramine

An In-Depth Technical Guide to the Material Safety and Handling of Brompheniramine-d6 Maleate

Brompheniramine-d6 maleate is the deuterated analogue of Brompheniramine maleate, a first-generation alkylamine antihistamine.[1] The strategic replacement of six hydrogen atoms with their heavier, stable isotope, deuterium, is a critical modification used in pharmaceutical research. This isotopic substitution can significantly alter a drug's metabolic profile, often slowing the rate of metabolism by cytochrome P450 (CYP) enzymes due to the kinetic isotope effect.[2] This can lead to a longer half-life, increased bioavailability, and a reduction in the formation of certain metabolites.[2]

As a research chemical and a potential active pharmaceutical ingredient (API), a comprehensive understanding of the safety and handling protocols for Brompheniramine-d6 maleate is paramount for researchers, scientists, and drug development professionals. While the toxicological profile is expected to be similar to its non-deuterated counterpart, the unique considerations for handling isotopically labeled compounds necessitate a detailed guide. This document provides an in-depth analysis of the safety data, handling procedures, and emergency responses associated with Brompheniramine-d6 maleate, synthesizing information from established safety data sheets (SDS) and best practices for deuterated compounds.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[3][4] Based on data for the parent compound, Brompheniramine maleate, the GHS classification is as follows.

GHS Label Elements:

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements (Prevention):

-

Precautionary Statements (Response):

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5][7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Toxicological Profile

The primary toxicological concern is acute toxicity upon ingestion.[8] As an antihistamine, it can affect the central nervous system.[1][8]

Routes of Exposure & Symptoms:

-

Ingestion: Harmful. May cause drowsiness, dizziness, sedation, dry mouth, blurred vision, and increased heart rate.[1][7] In large quantities, it can be very hazardous.[8]

-

Inhalation: May cause respiratory tract irritation.[6]

-

Skin Contact: Can cause skin irritation.[6]

Quantitative Toxicological Data

| Parameter | Value | Species | Source |

| LD50 Oral | 318 mg/kg | Rat | [7][8] |

This data is for the non-deuterated parent compound, Brompheniramine maleate, and is considered the best available proxy.

Target Organs: The substance is toxic to the nervous system and mucous membranes.[8]

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following protocol should be followed.

Experimental Protocol: Emergency First-Aid Response

-

In Case of Inhalation: 1.1. Immediately remove the individual to fresh air.[6][7] 1.2. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[8] 1.3. Seek immediate medical attention.[7]

-

In Case of Skin Contact: 2.1. Immediately remove all contaminated clothing.[5] 2.2. Wash the affected area thoroughly with soap and plenty of water.[8] 2.3. If skin irritation persists, seek medical attention.[5]

-

In Case of Eye Contact: 3.1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] 3.2. Remove contact lenses if present and easy to do so.[5][6] 3.3. Seek immediate medical attention.

-

In Case of Ingestion: 4.1. Do NOT induce vomiting.[8] 4.2. If the person is conscious, rinse their mouth thoroughly with water.[7] 4.3. Never give anything by mouth to an unconscious person.[8] 4.4. Call a physician or POISON CENTER immediately.[7]

Caption: Workflow for first-aid response to exposure.

Safe Handling, Storage, and Disposal

Causality of Handling Procedures: Handling deuterated compounds requires meticulous care to not only protect the user but also to preserve the isotopic integrity of the material.[9] Standard laboratory safety protocols are the foundation, but additional steps are necessary to prevent isotopic dilution via hydrogen-deuterium (H/D) exchange with atmospheric moisture.[9]

Personal Protective Equipment (PPE): The selection of PPE is the primary barrier against exposure.

-

Eye Protection: Chemical safety goggles meeting appropriate standards (e.g., ANSI Z.87.1) are mandatory.[2]

-

Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always consult the manufacturer's compatibility data.[2]

-

Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[2][10]

-

Respiratory Protection: All work with the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[2][5]

Engineering Controls:

-

A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.

-

Safety showers and eyewash stations must be readily accessible.[5][6]

Storage Protocols: The stability of Brompheniramine-d6 maleate is influenced by the same factors as its non-deuterated counterpart—temperature, light, and humidity—but with the added risk of isotopic exchange.[9]

-

Temperature: For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize degradation.[9] Allow the container to equilibrate to room temperature before opening to prevent condensation and moisture ingress.[9]

-

Light: The compound should be stored in amber or opaque vials to protect it from light.[2][9]

-

Humidity & Atmosphere: As a hygroscopic solid, it must be stored in a tightly sealed container, preferably in a desiccator or under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and H/D exchange.[2][9]

Waste Disposal: Deuterated compounds and any contaminated materials (e.g., gloves, wipes, vials) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Waste should be collected in clearly labeled, sealed containers.[2]

Accidental Release and Fire-Fighting Measures

Accidental Release Protocol:

-

Evacuate: Evacuate all non-essential personnel from the spill area.[11]

-

Ventilate: Ensure the area is well-ventilated.

-

Don PPE: Wear appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.

-

Containment: Prevent the powder from becoming airborne. Avoid creating dust.[5]

-

Clean-up: Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[10] Do not use dry sweeping methods that generate dust.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste.[5]

Caption: Decision-making workflow for responding to chemical spills.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical powder, or carbon dioxide.[7]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may scatter the material.[7]

-

Hazardous Decomposition Products: In a fire, toxic fumes may be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[8][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]

Physicochemical Properties

A summary of the key physicochemical properties of Brompheniramine-d6 maleate and its parent compound is provided below.

| Property | Value | Source |

| Chemical Name | Brompheniramine-d6 maleate | [12] |

| Synonyms | gamma-(4-Bromophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine Maleate | [12] |

| CAS Number | 1346606-73-2 | [13] |

| Molecular Formula | C20H17D6BrN2O4 | [13] |

| Molecular Weight | ~441.36 g/mol (Calculated) | |

| Appearance | White Solid | [10] |

| Melting Point | 132°C (269.6°F) (for non-deuterated form) | [8] |

| Stability | Stable under normal conditions.[5][10] Sensitive to light.[14] |

Conclusion

Brompheniramine-d6 maleate is a valuable tool in research and development, but its handling demands a rigorous and informed approach to safety. The primary hazards—acute oral toxicity, irritation, and potential CNS effects—are well-defined by data from its non-deuterated analogue. The added dimension of isotopic labeling necessitates stringent protocols to prevent moisture and light exposure, thereby preserving the compound's integrity. By adhering to the comprehensive guidelines outlined in this document, from GHS classifications and PPE requirements to specific storage and emergency procedures, researchers can ensure a safe laboratory environment while maintaining the quality and validity of their experimental work.

References

-

Thermo Fisher Scientific. (2024, February 24). Brompheniramine maleate - SAFETY DATA SHEET. Retrieved from [Link]

-

Airgas. (2015, April 10). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Brompheniramine-d6 maleate | CAS#:1346606-73-2. Retrieved from [Link]

-

Sciencelab.com. (2005, October 9). Material Safety Data Sheet - Brompheniramine maleate MSDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-Brompheniramine maleate. PubChem Compound Database. Retrieved from [Link]

-

DrugBank. (n.d.). Brompheniramine Maleate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Brompheniramine. PubChem Compound Database. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Classification of Antihistamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GHS Classification Summary. PubChem. Retrieved from [Link]

-

Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.). CLASSIFICATION OF SEDATING ANTIHISTAMINES. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

Sources

- 1. (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.be [fishersci.be]

- 11. ckgas.com [ckgas.com]

- 12. Brompheniramine-d6 Maleate | LGC Standards [lgcstandards.com]

- 13. Brompheniramine-d6 maleate | CAS#:1346606-73-2 | Chemsrc [chemsrc.com]

- 14. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Brompheniramine-d6

A Senior Application Scientist's Guide to Method Development and Implementation

Abstract

This document provides a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Brompheniramine-d6. As a deuterated stable isotope-labeled internal standard (SIL-IS), Brompheniramine-d6 is critical for the accurate quantification of Brompheniramine in complex biological matrices.[1] This guide will detail the theoretical and practical steps for determining optimal mass spectrometry transition parameters, developing a suitable LC method, and preparing samples for analysis. We will explain the rationale behind parameter selection and provide a protocol for empirical optimization, ensuring the method's trustworthiness and transferability.

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, accuracy and precision are paramount. Tandem mass spectrometry is the gold standard for such analyses due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as Brompheniramine-d6, is essential for correcting analytical variability.[1][3]

Deuterated standards are chemically identical to the analyte of interest, causing them to co-elute during chromatography and exhibit nearly identical ionization behavior.[1] This allows them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly reliable and reproducible data.[1] The six-dalton mass difference between Brompheniramine-d6 and the parent compound allows the mass spectrometer to differentiate them easily without compromising their chemical and physical similarities.

Brompheniramine and Brompheniramine-d6 Properties:

| Compound | Chemical Formula | Monoisotopic Mass (Free Base) |

|---|---|---|

| Brompheniramine | C₁₆H₁₉BrN₂ | 318.08 u |

| Brompheniramine-d6 | C₁₆H₁₃D₆BrN₂ | 324.12 u |

Principle of Tandem Mass Spectrometry (MS/MS) and MRM

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. The process involves isolating a specific precursor ion (typically the protonated molecule, [M+H]⁺), fragmenting it through collision-induced dissociation (CID), and then monitoring for a specific, characteristic product ion. This precursor-to-product ion relationship is known as an "MRM transition."

Caption: The MRM process for Brompheniramine-d6.

Determining Mass Spectrometry Transition Parameters

The foundation of a reliable MRM method is the selection of stable, intense, and specific precursor and product ions.

Published literature provides a validated starting point for the non-deuterated analyte. A study by Hegazy et al. (2019) successfully quantified Brompheniramine (BRM) using the following parameters on a UPLC-MS/MS system:

-

Precursor Ion ([M+H]⁺): m/z 319.0 (rounded from 318.971)

-

Product Ion: m/z 274.0

-

Collision Energy (CE): 15 eV

This transition corresponds to the cleavage of the dimethylamine group from the main structure, a common and stable fragmentation pathway for this class of compounds.[4]

The deuteration in Brompheniramine-d6 is located on the two methyl groups of the dimethylamine moiety. This specific labeling dictates the mass shift in both the precursor and the primary product ion.

-

Precursor Ion ([M+H]⁺): The addition of six deuterium atoms increases the monoisotopic mass by approximately 6.04 u.

-

Calculated Precursor Ion: 319.08 u (for Brompheniramine) + 6.04 u = 325.12 u .

-

-

Product Ion: Since fragmentation involves the loss of the now-deuterated dimethylamine group (N(CD₃)₂H), the resulting fragment will be identical to the non-deuterated product ion. The mass of the neutral loss changes, but the monitored product ion remains the same.

-

Calculated Product Ion:m/z 274.1 .

-

-

Collision Energy (CE): The bond strengths are slightly different for C-D versus C-H bonds. Therefore, the optimal collision energy may be slightly different from the non-deuterated compound. The published value of 15 eV serves as an excellent starting point, but empirical optimization is crucial.[5]

Table 1: Recommended Starting MRM Transition Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone/Declustering Potential (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Brompheniramine | 319.1 | 274.1 | 50-100 | 20 - 40 | ~15 |

| Brompheniramine-d6 (IS) | 325.1 | 274.1 | 50-100 | 20 - 40 | ~15-20 |

| Brompheniramine (Qualifier) | 319.1 | 200.0 | 50-100 | 20 - 40 | ~25-35 |

| Brompheniramine-d6 (Qualifier) | 325.1 | 206.0 | 50-100 | 20 - 40 | ~25-35 |

Note: These values are theoretical starting points and must be optimized on the specific instrument in use.

Protocol: Empirical Optimization of MS Parameters

This protocol describes how to validate and fine-tune the theoretical parameters on your specific LC-MS/MS instrument.

Objective: To determine the optimal cone/declustering potential and collision energy for the Brompheniramine-d6 transition.

Materials:

-

Brompheniramine-d6 reference standard (1 mg/mL in methanol).

-

Mobile phase solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Prepare Infusion Solution: Dilute the Brompheniramine-d6 stock solution to a final concentration of approximately 100-500 ng/mL in the mobile phase solution.

-

Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Select Ionization Mode: Operate the ESI source in positive ion mode (ESI+).

-

Precursor Ion Confirmation:

-

Acquire a full scan (Q1 scan) spectrum.

-

Confirm the presence of an intense ion at m/z ~325.1, corresponding to the [M+H]⁺ of Brompheniramine-d6.

-

-

Optimize Cone/Declustering Potential:

-

Set the mass spectrometer to monitor the m/z 325.1 ion (no fragmentation).

-

Vary the cone voltage (or declustering potential) in steps (e.g., 5 V increments from 10 V to 60 V).

-

Plot the ion intensity against the voltage. The optimal value is the voltage that produces the highest stable signal for the precursor ion.

-

-

Product Ion Identification:

-

Set the instrument to a "Product Ion Scan" or "Daughter Scan" mode.

-

Select m/z 325.1 as the precursor ion to be fragmented in the collision cell.

-

Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to observe all potential fragment ions.

-

Identify the most intense and stable product ions. The ion at m/z ~274.1 should be a primary candidate. Select a second, less intense ion as a qualifier for confirmation purposes.

-

-

Optimize Collision Energy (CE):

-

Set the instrument to MRM mode, monitoring the transition m/z 325.1 → 274.1.

-

Using the optimal cone voltage from step 5, acquire data while varying the collision energy (e.g., in 2 eV increments from 5 eV to 35 eV).

-

Plot the product ion intensity versus collision energy. The optimal CE is the value that yields the maximum product ion signal.[6][7]

-

Repeat this process for the qualifier ion transition.

-

Recommended Liquid Chromatography Method

A reversed-phase chromatographic method provides excellent separation for Brompheniramine from endogenous matrix components.

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Gradient:

-

Start at 5-10% B.

-

Ramp to 95% B over 2-3 minutes.

-

Hold for 1 minute.

-

Return to initial conditions and re-equilibrate for 1-2 minutes.

-

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

This gradient is a typical starting point and should be adjusted to ensure the analyte elutes in a region free from significant matrix effects.

Example Sample Preparation Protocol: Protein Precipitation

This protocol is a straightforward method for extracting Brompheniramine from plasma samples.

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Brompheniramine-d6 internal standard working solution (concentration should be mid-range of the calibration curve).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: A typical workflow for quantifying Brompheniramine.

Conclusion

This application note provides a robust framework for developing a sensitive and specific LC-MS/MS method for Brompheniramine-d6. By combining published data for the parent compound with the principles of mass spectrometry, we have established strong theoretical starting parameters for the MRM transitions. The included protocols for empirical optimization empower the researcher to validate and refine these parameters on their specific instrumentation, ensuring the development of a high-quality, reliable quantitative assay suitable for regulated bioanalysis.

References

-

Hegazy, M., et al. (2019). UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and brompheniramine maleate in plasma: Application to a pharmacokinetic study on healthy Egyptian volunteers based on ethnic difference. Microchemical Journal, 150, 104146. Available from: [Link]

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

-

Hassan, O., et al. (2019). UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and brompheniramine maleate in plasma. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Gao, S., et al. (2010). Simultaneous quantitation of paracetamol, caffeine, pseudoephedrine, chlorpheniramine and cloperastine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 725-731. Available from: [Link]

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- AlphaBiotech. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

MacCoss, M.J., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10214-10221. Available from: [Link]

-

Lee, H., et al. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Journal of Lipid Research. Available from: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. repository.msa.edu.eg [repository.msa.edu.eg]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Brompheniramine-d6 Signal Suppression in LC-MS/MS

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers and bioanalytical scientists struggling with signal suppression (matrix effects) when using Brompheniramine-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

While a deuterated internal standard perfectly co-elutes with the target analyte to correct for recovery and ionization variability, severe absolute signal suppression can push your IS peak below acceptable detection limits, resulting in poor precision, erratic %CVs, and failed validation batches[1]. The guide below will unpack the causality of these issues and provide field-proven, self-validating protocols to restore assay integrity.

Diagnostic Workflow

Before altering your sample preparation, you must identify whether the suppression originates from endogenous matrix components or analytical saturation.

Fig 1. Troubleshooting workflow for diagnosing Brompheniramine-d6 suppression in LC-MS/MS.

Root Cause Analysis & FAQs

As an Application Scientist, it is critical to understand why an experiment fails at the molecular level, rather than just treating the symptoms. The electrospray ionization (ESI) source relies on droplet desolvation where ions compete for charge and surface area[2].

Q: My Brompheniramine-d6 signal drops by 40-60% specifically in my Upper Limit of Quantification (ULOQ) samples, but is fine at the LLOQ. Why? A: This is driven by Isotopic Crosstalk / Charge Competition . Because Brompheniramine and Brompheniramine-d6 possess nearly identical physicochemical properties, they perfectly co-elute. At the ULOQ, the massive excess of the unlabeled Brompheniramine entirely saturates the surface of the ESI droplets[3]. The unlabeled analyte outcompetes the IS for the available protons, driving the d6-IS signal down. Actionable Fix: Decrease your injection volume (e.g., from 10 µL to 2 µL), increase the concentration of the IS to balance the molar ratio, or dilute the final extract prior to injection.

Q: The D6-IS signal is suppressed across all samples (blanks, LLOQ, and QCs) in certain patient plasma lots. What is happening? A: This points to Endogenous Matrix Suppression . Plasma contains high levels of glycerophosphocholines (detectable via the m/z 184 product ion). If these lipid components co-elute with Brompheniramine, they monopolize the available charge in the mass spectrometer interface, preventing the target ions from entering the gas phase[1]. Actionable Fix: You must implement targeted extraction techniques (like mixed-mode SPE) rather than generic Protein Precipitation (PPT), which leaves ~95% of phospholipids in the sample.

Q: If Brompheniramine-d6 is a stable isotope internal standard, doesn't it automatically correct for matrix effects? Why do I still fail regulatory validation? A: While SIL-IS compounds correct for relative fluctuations, maintaining the peak area ratio, regulatory agencies (FDA/EMA) require the absolute IS response variation to remain within strict boundaries (typically ±20% across all lots)[2]. If suppression is too profound (e.g., Absolute Matrix Factor < 0.5), the resulting drop in signal-to-noise compromises the detection limit, and the background noise makes the integration highly irreproducible[1].

Matrix Effect Data Comparison

When protein precipitation (PPT) fails due to matrix suppression, migrating to a cleaner extraction technique is necessary. Below is a comparative dataset illustrating the causality between the extraction mechanism and Brompheniramine-d6 matrix factors (MF). An Absolute MF of 1.0 indicates no suppression; <1.0 indicates suppression.

| Sample Preparation Method | Extraction Mechanism | Absolute IS MF | IS-Normalized MF | Phospholipid Carryover |

| Protein Precipitation (PPT) | Denaturation (Acetonitrile) | 0.35 | 0.95 | High (Severe suppression) |

| Liquid-Liquid Extraction (LLE) | Partitioning (Methyl tert-butyl ether) | 0.82 | 0.98 | Moderate |

| Solid Phase Extraction (MCX) | Cation-Exchange & Hydrophobic | 0.94 | 1.02 | Low |

| Phospholipid Removal (PLR) | Size Exclusion & Lewis Acid/Base | 0.98 | 1.01 | Trace (Virtually eliminated) |

Table Note: While the IS-Normalized MF remains close to 1.0 across all methods (proving the d6-IS functions correctly), the Absolute IS MF highlights the raw signal loss. Only SPE and PLR restore the absolute signal integrity.

Self-Validating Experimental Protocols

To confidently eliminate matrix effects, execute these two self-validating protocols. The first diagnoses the issue; the second permanently resolves it.

Protocol A: Post-Column Infusion (Qualitative Matrix Assessment)

This protocol maps exactly where in your chromatographic run the matrix suppression is occurring[2].

-

Setup: Use a PEEK T-junction to connect a syringe pump to the flow path between the LC analytical column and the mass spectrometer source.

-

Infusion: Infuse a pure, neat solution of Brompheniramine-d6 (e.g., 50 ng/mL) at a constant flow rate (10 µL/min). The MS will display a high, continuous baseline signal.

-

Injection: Inject a prepared blank matrix extract (plasma prepared without the drug) through the LC system using your standard analytical gradient.

-

Validation: Monitor the MRM transition of the d6-IS over the entire LC run. A sudden valley or dip in the continuous baseline indicates exactly when a suppressing matrix component is eluting. If Brompheniramine's retention time falls inside this "suppression window", you must either alter your mobile phase gradient or improve sample cleanup.

Protocol B: Mixed-Mode Cation Exchange SPE (Targeted Cleanup)

Brompheniramine is a basic amine (pKa ~9.2). Mixed-mode strong cation exchange (MCX) exploits this basicity, allowing for an aggressive wash step that removes phospholipids before elution.

-

Condition/Equilibrate: Apply 1 mL Methanol, then 1 mL 2% Formic Acid in water to an MCX 96-well plate.

-

Load: Dilute 100 µL of plasma (spiked with Brompheniramine-d6) with 100 µL of 2% Formic Acid. Load onto the sorbent. The acidic environment ensures the drug is positively charged and binds tightly to the cation-exchange resin.

-

Wash 1 (Aqueous): Apply 1 mL of 2% Formic Acid. (Removes salts and polar interferences).

-

Wash 2 (Organic): Apply 1 mL of 100% Methanol. (Critically, this removes neutral lipids and phospholipids without eluting the target, because the drug remains ionically bound).

-

Elute: Apply 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes Brompheniramine, breaking the ionic bond and eluting it cleanly.

-

Reconstitute: Evaporate under nitrogen and reconstitute in your starting mobile phase.

References

-

Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (PMC) URL:[Link]

-

Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (PMC) URL:[Link]

-

Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL:[Link]

Sources

Technical Support Center: Resolving Peak Tailing for Brompheniramine-d6 Maleate

This guide provides a comprehensive framework for troubleshooting and resolving peak tailing issues commonly encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Brompheniramine-d6 maleate. By understanding the underlying chemical interactions and implementing systematic adjustments, researchers can achieve robust, symmetrical peaks essential for accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant peak tailing with Brompheniramine-d6 maleate. What are the primary causes?

Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a frequent challenge when analyzing basic compounds like brompheniramine.[1][2] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[1][2]

Brompheniramine contains a basic tertiary amine group. In typical reversed-phase mobile phases (pH < 7), this group is protonated, carrying a positive charge. This charged analyte can then interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][3] These silanol groups are weakly acidic and can become deprotonated (Si-O⁻), creating active sites for strong ionic interactions with the positively charged brompheniramine.[1][4] This secondary retention mechanism is stronger and more variable than the primary hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailed peak.[3]

The deuteration (d6) of the molecule does not significantly alter this chemical behavior. The maleate counter-ion is acidic and will be present in the sample, but its effect is generally minimal compared to the controlled pH of the mobile phase.

Caption: Primary and secondary interactions causing peak tailing.

Q2: How can we adjust the mobile phase to improve the peak shape of Brompheniramine-d6 maleate?

Mobile phase optimization is the most effective first step to mitigate peak tailing. The goal is to minimize the ionic interactions with silanol groups.[5]

1. Operate at Low pH: By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of surface silanol groups will be protonated (Si-OH).[6][7] This neutralizes their negative charge, thereby preventing the strong ionic interaction with the protonated brompheniramine analyte.[6][7] This is often the simplest and most effective solution.

2. Use a Competitive Base (Silanol Blocker): Adding a small, basic compound, often called a "sacrificial base," to the mobile phase can dramatically improve peak shape.[7] Triethylamine (TEA) is a classic example, typically added at a concentration of 0.1-0.5% (v/v).[8][9] The TEA molecules are in much higher concentration than the analyte and will preferentially interact with the active silanol sites, effectively "masking" them from the brompheniramine.[6][9]

3. Increase Buffer Concentration: Using a buffer (e.g., phosphate or formate) is crucial for maintaining a stable pH.[10] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help to saturate the active sites on the column and improve peak symmetry.[7]

Recommended Starting Conditions for Mobile Phase Optimization:

| Parameter | Recommended Setting | Rationale for Brompheniramine |

| pH | 2.5 - 3.5 (using Formic or Phosphoric Acid) | Suppresses ionization of silanol groups, minimizing secondary interactions.[6][7] |

| Buffer | 20-50 mM Ammonium/Potassium Formate/Phosphate | Ensures stable pH and can help mask silanol activity.[7] |

| Additive | 0.1% (v/v) Triethylamine (TEA) | Acts as a competitive base, blocking active silanol sites.[9][11] |

Systematic Troubleshooting Workflow

Follow this logical workflow to diagnose and resolve peak tailing issues systematically.

Caption: A systematic workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Column Selection and Conditioning

The choice of column is fundamental to preventing peak tailing with basic compounds.

Objective: To select and use an appropriate HPLC column that minimizes secondary interactions with Brompheniramine-d6 maleate.

Column Selection Principles:

-

Avoid "Type A" Silica: Older columns are often based on "Type A" silica, which has a higher metal content and more acidic silanol groups, making it prone to causing tailing.[2]

-

Choose "Type B" High-Purity Silica: Modern columns use high-purity "Type B" silica, which has significantly lower silanol activity and provides better peak shapes for basic compounds.[12]

-

Use End-Capped Columns: End-capping is a chemical process that deactivates most of the residual silanol groups after the C18 phase is bonded.[13][14][15] Using a column with comprehensive end-capping is critical for analyzing basic compounds.[13][14][15]

-

Consider Hybrid Particle Columns: These columns incorporate organic groups into the silica matrix, which further reduces silanol activity and enhances stability at different pH levels.[16][17][18]

Recommended Column Types:

| Column Technology | Key Feature | Advantage for Brompheniramine |

| Modern End-Capped C18 | High-purity silica with deactivated silanol groups. | Significantly reduces secondary ionic interactions, the primary cause of tailing.[13][19] |

| Hybrid Particle (e.g., BEH) | Organic/inorganic hybrid particle structure. | Inherently lower silanol activity and wider usable pH range.[16][17] |

| Polar-Embedded Phase | A polar group embedded within the alkyl chain. | Offers alternative interactions and shields analytes from surface silanols. |

Procedure:

-

Select a Suitable Column: Choose a modern, high-purity, end-capped C18 or a hybrid particle column from a reputable manufacturer.

-

Install the Column: Ensure all fittings are correctly made (e.g., using fingertight fittings) to avoid dead volume.

-

Equilibrate Thoroughly: Before injecting the sample, equilibrate the column with at least 10-20 column volumes of your initial mobile phase.

-

Perform a System Suitability Test: Inject a standard of Brompheniramine-d6 maleate. The peak should exhibit a tailing factor (or asymmetry factor) close to 1.0 (typically within a range of 0.9 to 1.3).

-

Self-Validation: If the peak shape is still poor on a new, appropriate column, the issue is almost certainly related to the mobile phase, sample solvent, or extra-column effects, which should be investigated next.

References

- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.

- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.

- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.

- Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.

- Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.

- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.

- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.

- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.

- Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?.

- LCGC International. (2019, July 1). Hybrid Particle Columns: The First Twenty Years.

- Waters Corporation. (n.d.). Column Particle Technologies BEH, CSH, HSS & Solid-Core.

- Phenomenex. (n.d.). The role of end-capping in reversed-phase.

- PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.

- RXSOL. (n.d.). TRIETHYLAMINE HPLC.

- LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Brompheniramine.

- GL Sciences. (n.d.). How to Obtain Good Peak Shapes | Technical Support.

- PubMed. (n.d.). Comparative study of divalent metals and amines as silanol-blocking agents in reversed-phase liquid chromatography.

- MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions.

- ResearchGate. (n.d.). Method development details with different variations in chromatographic conditions.

- Separation Science. (2023, December 8). End-capping.

- ResearchGate. (2026, January 6). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup.

- Chromanik. (n.d.). A New Concept of End-capping for Reversed Phase Silica Material: Conversion of Silanol Groups to Siloxane Bond by Heating.

- LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase.

- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.

- Chromanik. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.

- LCGC International. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.

- MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions.

- ResearchGate. (n.d.). Hybrid Particle Columns: The First Twenty Years | Request PDF.

- LCGC International. (2020, November 12). What's Happening to My Column?.

- Chromedia. (n.d.). Hybrid stationary phases.

- SIELC Technologies. (2018, February 16). Separation of Brompheniramine on Newcrom R1 HPLC column.

- Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.

- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.

- Waters Corporation. (n.d.). HPLC Column Performance.

- Taylor & Francis. (2018, April 16). Validated RP-HPLC method for determining the levels of bromhexine HCl, chlorpheniramine maleate, dextromethorphan HBr and guaiphenesin in their pharmaceutical dosage forms.

- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.

- Agilent. (2007, July 24). HPLC Column Troubleshooting: Is It Really The Column?.

- Agilent. (2011, February 23). HPLC Column Troubleshooting: Is It Really The Column?.

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. chromtech.com [chromtech.com]

- 5. longdom.org [longdom.org]

- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. welch-us.com [welch-us.com]

- 10. veeprho.com [veeprho.com]

- 11. TRIETHYLAMINE HPLC | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chromtech.com [chromtech.com]

- 14. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]

- 15. sepscience.com [sepscience.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. waters.com [waters.com]

- 18. researchgate.net [researchgate.net]

- 19. lcms.labrulez.com [lcms.labrulez.com]

Technical Support Guide: Optimizing Mobile Phase pH for Brompheniramine-d6 Separation

Welcome to the Technical Support Center. This guide, structured in a direct question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to solve complex chromatographic challenges. Here, we delve into the critical role of mobile phase pH in the successful separation and analysis of Brompheniramine-d6.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the separation of Brompheniramine-d6?

The chemical structure of Brompheniramine contains two basic functional groups: a pyridine ring and a tertiary dimethylamino group. As a basic compound, its degree of ionization is highly dependent on the pH of the mobile phase.[1][2] In reversed-phase high-performance liquid chromatography (RP-HPLC), retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.

The ionization state of Brompheniramine-d6 directly impacts its polarity and, consequently, its retention:

-

Ionized Form (Protonated): At a pH below its pKa, Brompheniramine-d6 will be protonated (positively charged). This ionized form is more polar (more hydrophilic), leading to weaker interactions with the stationary phase and thus, a shorter retention time.[1][2]

-

Neutral Form (Non-ionized): At a pH above its pKa, the molecule will be in its neutral, free-base form. This form is less polar (more hydrophobic), resulting in stronger interactions with the stationary phase and a longer retention time.[1]

Therefore, controlling the mobile phase pH is the most powerful tool you have to manipulate the retention, selectivity, and peak shape of Brompheniramine-d6.[1]

Q2: What is the pKa of Brompheniramine, and how does it influence my choice of pH?

The basic pKa of Brompheniramine is approximately 10.1.[3] This value is the inflection point where 50% of the analyte is in its ionized form and 50% is in its neutral form.

Operating your HPLC method at a pH close to the analyte's pKa is highly discouraged. In this region, even minor fluctuations in mobile phase pH (e.g., ±0.1 units) can cause significant and unpredictable shifts in retention time, leading to poor method robustness and reproducibility.[4][5]

The Core Principle: To ensure a stable and reproducible separation, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[1][6][7] For Brompheniramine, this means working at a pH below ~8 or above ~12. Given that standard silica-based columns are generally unstable above pH 8, the most common and reliable approach is to work at a low pH.[5][8]

}

Q3: My peaks for Brompheniramine-d6 are tailing. Can pH optimization resolve this?

Yes, peak tailing for basic compounds like Brompheniramine-d6 is a common issue and is often pH-related. The primary cause is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[9][10]

You can mitigate this in two ways using pH:

-

Work at Low pH (Recommended): By lowering the mobile phase pH to between 2.5 and 3.5, you suppress the ionization of the silanol groups (they become Si-OH). This neutralizes the stationary phase surface, minimizing the unwanted ionic interactions and significantly improving peak symmetry.[11]

-

Work at High pH (Advanced): At a high pH (e.g., >10), the analyte itself is neutral, which also prevents the ionic secondary interaction. However, this requires a specialized high-pH stable column, as standard silica will dissolve under these conditions.[4][5]

For most applications, operating at a low pH is the most straightforward and effective strategy to eliminate peak tailing for basic analytes.[12]

Q4: How do I choose the correct buffer for my desired pH?

Effective pH control requires a buffer. The choice of buffer is critical for method success, especially if you are using mass spectrometry (MS) detection.

Key Buffer Selection Criteria:

-

Buffering Range: A buffer is most effective within ±1 pH unit of its pKa.[6][8] Select a buffer whose pKa is close to your target mobile phase pH.

-

Detector Compatibility:

-

For UV Detection: Non-volatile buffers like phosphate are excellent. Phosphate has a pKa of ~2.1, making it ideal for controlling pH in the 2.0-3.0 range.[4][6]

-

For LC-MS Detection: You must use a volatile buffer to prevent salt buildup and ion suppression in the MS source.[6][8] Good choices for low pH work are formic acid (pKa ~3.75) or ammonium formate.[4]

-

-

Concentration: A buffer concentration of 25-50 mM is a good starting point.[6][13] This is typically sufficient to provide adequate buffering capacity without risking precipitation when mixed with the organic portion of the mobile phase.

| Target pH Range | Recommended Buffer (UV) | Recommended Buffer (LC-MS) | Buffer pKa |

| 2.0 - 3.0 | Phosphate | Formic Acid / Ammonium Formate | ~2.1 (Phosphate), ~3.75 (Formate) |

| 3.8 - 5.8 | Acetate | Acetic Acid / Ammonium Acetate | ~4.75 |

| 6.2 - 8.2 | Phosphate | - | ~7.2 (Phosphate) |

Q5: I am trying to separate Brompheniramine-d6 from its non-deuterated analog. Why do they separate, and how can pH help?

The separation occurs due to a phenomenon known as the chromatographic isotope effect. In RP-HPLC, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts.[14] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This subtle difference leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule, resulting in slightly weaker hydrophobic interactions with the stationary phase.[14][15]

While this effect is often small, mobile phase pH can be used to fine-tune selectivity and maximize the resolution (Rs) between the two isotopologues. By systematically adjusting the pH (e.g., from 2.5 to 4.0 in 0.2 unit increments), you may find an optimal pH where the subtle differences in their interaction with the stationary phase are amplified, leading to better separation.

Experimental Protocol: Systematic pH Optimization Workflow

This protocol provides a step-by-step methodology for systematically evaluating the effect of mobile phase pH on the separation of Brompheniramine-d6.

}

1. Materials and System Preparation

-

Analytes: Prepare a standard solution containing Brompheniramine and Brompheniramine-d6 at a known concentration (e.g., 10 µg/mL) in a solvent compatible with the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

-

HPLC System: A standard HPLC or UHPLC system with UV or MS detection.

-

Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.[16]

-

Reagents: HPLC-grade water, acetonitrile (ACN), and high-purity buffer reagents (e.g., potassium phosphate monobasic, formic acid).[13]

2. Buffer and Mobile Phase Preparation (Example using Phosphate for UV)

-

Prepare a 50 mM aqueous stock solution of potassium phosphate monobasic.

-

Divide the stock into several aliquots. Adjust each aliquot to a target pH (e.g., 2.5, 3.0, 3.5, 4.0, 4.5) using phosphoric acid.

-

For each pH point, prepare the final mobile phase by mixing the aqueous buffer with acetonitrile in a defined ratio (e.g., 70:30 v/v aqueous buffer:ACN). Filter through a 0.45 µm filter.[13]

3. Chromatographic Analysis

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

4. Execution and Data Collection

-

Begin with the lowest pH mobile phase (e.g., pH 2.5).

-

Thoroughly flush the system and equilibrate the column for at least 20 column volumes.

-

Perform several injections of your standard to ensure the system is stable and the retention times are reproducible.

-

Record the retention time (t_R), USP tailing factor (T), and resolution (R_s) between Brompheniramine and Brompheniramine-d6.

-

Incrementally move to the next higher pH mobile phase, ensuring adequate equilibration at each step.

-

Repeat steps 3-5 for all selected pH values.

5. Data Evaluation Compile your results into a table to identify the optimal pH that provides the best balance of resolution, peak shape, and analysis time.

| Mobile Phase pH | Retention Time (t_R) of Brompheniramine-d6 (min) | USP Tailing Factor (T) | Resolution (R_s) vs. Brompheniramine |

| 2.5 | 5.8 | 1.1 | 1.6 |

| 3.0 | 6.1 | 1.0 | 1.8 |

| 3.5 | 6.5 | 1.1 | 1.9 |

| 4.0 | 7.2 | 1.2 | 1.8 |

| 4.5 | 8.1 | 1.4 | 1.5 |

Hypothetical data for illustrative purposes.

Based on this hypothetical data, a pH of 3.5 would be selected as it provides the highest resolution with an excellent peak shape (Tailing Factor ≈ 1.1).

Troubleshooting Guide

| Issue | Possible pH-Related Cause | Recommended Solution |

| Drifting Retention Times | Inadequate buffering or no buffer used. The mobile phase pH is unstable. | Ensure you are using a buffer and that its concentration is sufficient (start with 25-50 mM).[6][13] Confirm your chosen buffer's pKa is within 1 unit of the target pH.[8] |

| Split or Fronting Peaks | The sample is dissolved in a solvent much stronger than the mobile phase. Operating too close to the analyte's pKa can also cause peak distortion.[1][18] | Prepare your sample in the initial mobile phase or a weaker solvent. Ensure your operating pH is at least 1.5-2 units away from the analyte pKa (~10.1).[1][7] |

| Poor Resolution | Suboptimal selectivity at the current pH. | Perform a systematic pH study as outlined in the protocol. Small changes in pH can significantly alter selectivity between closely related compounds like isotopologues.[19] |

| High Column Backpressure | Buffer precipitation, especially when high concentrations of buffer are mixed with high percentages of organic solvent. | Use the lowest buffer concentration that provides reproducible results (start at 25 mM).[6] Always ensure the buffer is fully dissolved in the aqueous phase before adding the organic modifier. |

References

-

Galaon, T., & David, V. (2012). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Revue Roumaine de Chimie, 57(2), 131-140. Available at: [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

-

Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase. Available at: [Link]

-

Li, W., et al. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America. Available at: [Link]

-

Welch, C. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Available at: [Link]

-

Roy, A. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Available at: [Link]

-